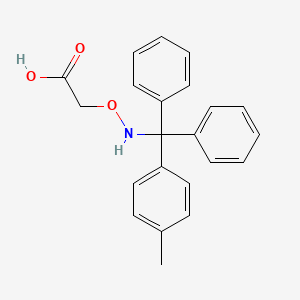

Mtt-AOAc-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

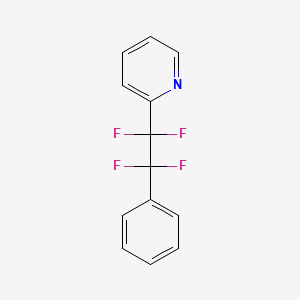

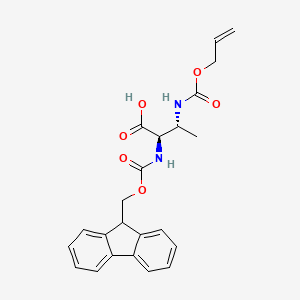

“Mtt-AOAc-OH” is also known as 4-Methyltrityl-aminooxyacetic acid . It has a molecular weight of 347.41 g/mol and a chemical formula of C22H21NO3 . .

Chemical Reactions Analysis

“Mtt-AOAc-OH” is likely to be involved in similar reactions as the MTT reagent. In cell metabolic activity assays, NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color .Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Methyltrityl-aminooxyacetic acid, also known as Mtt-AOAc-OH, is aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system .

Mode of Action

Mtt-AOAc-OH acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, Mtt-AOAc-OH effectively increases the level of GABA in tissues . This results in changes to neurotransmission processes, potentially affecting mood, sleep, and other neurological functions .

Biochemical Pathways

The inhibition of aminobutyrate aminotransferase by Mtt-AOAc-OH affects the GABA shunt , a sub-pathway of the citric acid cycle . This pathway is responsible for the synthesis and degradation of GABA. By inhibiting aminobutyrate aminotransferase, Mtt-AOAc-OH disrupts the normal functioning of this pathway, leading to an accumulation of GABA .

Result of Action

The primary molecular effect of Mtt-AOAc-OH’s action is the increase in GABA levels in tissues due to the inhibition of aminobutyrate aminotransferase . This can lead to changes in neurotransmission and potentially influence various neurological functions. The specific cellular effects can vary depending on the tissue and cell type, as well as the overall physiological state of the organism.

Propiedades

IUPAC Name |

2-[[(4-methylphenyl)-diphenylmethyl]amino]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-17-12-14-20(15-13-17)22(23-26-16-21(24)25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEFZEWNSNQNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyltrityl-aminooxyacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)

![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)